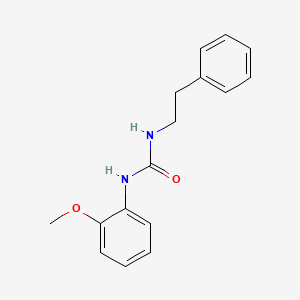
N-(2-methoxyphenyl)-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a methoxyphenyl group and a phenylethyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea typically involves the reaction of 2-methoxyaniline with 2-phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-N’-(2-phenylethyl)urea.
Reduction: Formation of N-(2-methoxyphenyl)-N’-(2-phenylethyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The methoxy and phenylethyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-N’-(2-phenylethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.
N-(2-methoxyphenyl)-N’-(2-phenylethyl)carbamate: Similar structure but with an ester linkage instead of the urea linkage.
Uniqueness
N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-10-6-5-9-14(15)18-16(19)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
YCFKBCVBRJEUOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2 |
solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















